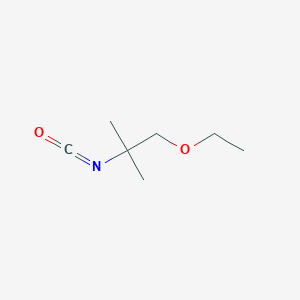
Chembl4532165
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chembl4532165 is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been developed for various research purposes. This compound has been synthesized using a specific method, which has been optimized for its production. The mechanism of action of Chembl4532165 has been studied extensively, and it has been found to have several biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
ChEMBL Database Evolution and Applications
The ChEMBL database has evolved significantly over the years, incorporating a vast array of bioactivity data from various sources, including medicinal chemistry literature, neglected disease screening, and bioactivity data from patents. This evolution has enabled ChEMBL to become an indispensable resource for drug discovery and chemical biology research. The database's commitment to open access and the annotation of assays and targets using ontologies have further enhanced its utility, allowing for comprehensive tracking of compounds from research stages through to clinical development. The inclusion of metabolic pathways for drugs and the calculation of structural alerts are among the new features that have been incorporated to support drug discovery efforts more effectively (Gaulton et al., 2016).
Bioactivity Data Contribution to Drug Discovery
ChEMBL's large-scale bioactivity database significantly contributes to drug discovery by providing access to binding, functional, and ADMET information for a vast number of drug-like bioactive compounds. The manual abstraction of these data from primary literature, followed by rigorous curation and standardization, maximizes the database's quality and utility across various research problems in chemical biology and drug discovery. With over 5.4 million bioactivity measurements, ChEMBL supports a wide range of applications, from target identification to the optimization of drug candidates (Gaulton et al., 2011).
Enabling Crop Protection Research
In addition to human health research, ChEMBL has broadened its applicability to fields such as crop protection research. By incorporating an extensive dataset of bioactivity data related to insecticidal, fungicidal, and herbicidal compounds and assays, ChEMBL has become a valuable resource for identifying active chemical scaffolds and potential targets for safety liabilities in crop protection. This expansion demonstrates ChEMBL's versatility and its potential to facilitate research across different scientific domains (Gaulton et al., 2015).
Streamlining Drug Discovery Data Access
The ChEMBL web services play a crucial role in streamlining access to drug discovery data, enabling the development of applications and data processing workflows relevant to drug discovery and chemical biology. By exposing significantly more data from the underlying database and introducing new functionalities, these web services facilitate the integration of ChEMBL data into research environments, thus enhancing the efficiency of drug discovery processes (Davies et al., 2015).
Eigenschaften
IUPAC Name |
11-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-4-8-22-18(26)17-13(7-9-30-17)24-19(22)21-23(20(24)27)11-14(25)12-5-6-15(28-2)16(10-12)29-3/h5-7,9-10H,4,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFZVPOYUKOLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53074707 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane](/img/structure/B2578645.png)
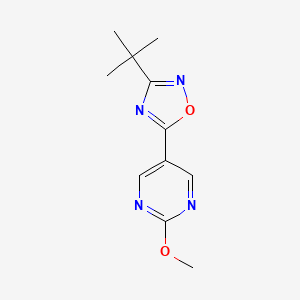
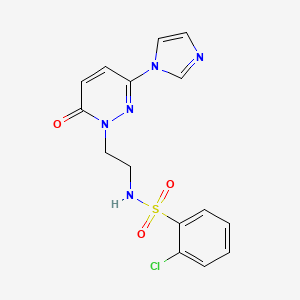

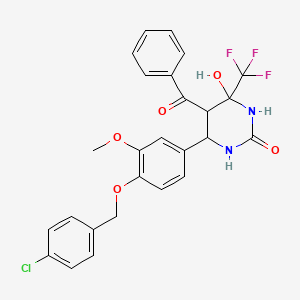
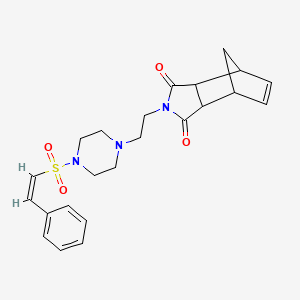
![Ethyl 2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2578652.png)
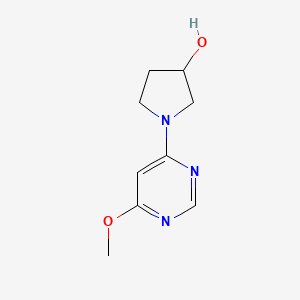
![2-Chloro-N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2578655.png)
![N-benzyl-2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B2578656.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2578659.png)
